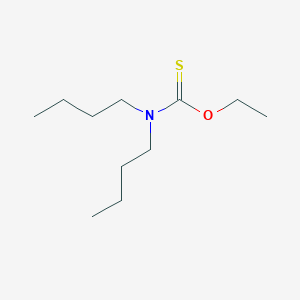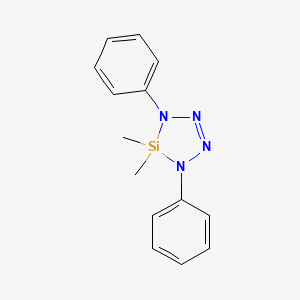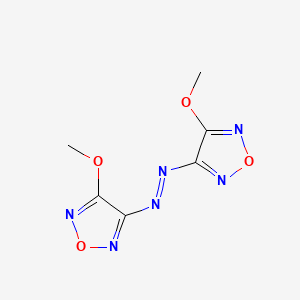
O-Ethyl dibutylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Ethyl dibutylcarbamothioate is an organic compound that belongs to the class of carbamothioates These compounds are characterized by the presence of a carbamothioate group, which consists of a carbonyl group (C=O) bonded to a sulfur atom (S) and an ethyl group (C2H5)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl dibutylcarbamothioate typically involves the reaction of dibutylamine with carbon disulfide (CS2) followed by the addition of ethyl iodide (C2H5I). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Dibutylamine with Carbon Disulfide: [ \text{C4H9NH2} + \text{CS2} \rightarrow \text{C4H9NHCS2H} ]
Addition of Ethyl Iodide: [ \text{C4H9NHCS2H} + \text{C2H5I} \rightarrow \text{C4H9NHC(O)SC2H5} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
O-Ethyl dibutylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, aryl halides
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of thiols
Substitution: Formation of various alkyl or aryl derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Comparación Con Compuestos Similares
Similar Compounds
- O-Methyl dibutylcarbamothioate
- O-Propyl dibutylcarbamothioate
- O-Butyl dibutylcarbamothioate
Uniqueness
O-Ethyl dibutylcarbamothioate is unique due to its specific ethyl group, which imparts distinct chemical and biological properties compared to its analogs. The presence of the ethyl group can influence the compound’s reactivity, solubility, and interaction with biological targets.
Propiedades
| 106341-97-3 | |
Fórmula molecular |
C11H23NOS |
Peso molecular |
217.37 g/mol |
Nombre IUPAC |
O-ethyl N,N-dibutylcarbamothioate |
InChI |
InChI=1S/C11H23NOS/c1-4-7-9-12(10-8-5-2)11(14)13-6-3/h4-10H2,1-3H3 |
Clave InChI |
OHLYKIMHSOGKFV-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=S)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(2-Hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14334803.png)

![2-{[(Propan-2-yl)oxy]methylidene}cyclooctan-1-one](/img/no-structure.png)






![2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol](/img/structure/B14334921.png)
